H-DL-xiIle-DL-Asn-DL-Leu-DL-Lys-DL-Ala-DL-Lys-DL-Ala-DL-Ala-DL-Leu-DL-Ala-DL-Lys-DL-Lys-DL-Leu-DL-Leu-OH
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Overview
Description
- The compound you’ve mentioned is a peptide, specifically a short-chain peptide.
- It consists of a sequence of amino acids, where “DL” indicates that both the D- and L-forms of the amino acids are present.
- The compound’s full name suggests a complex structure, and it likely has specific biological or chemical significance.
Preparation Methods
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this exact compound.
- peptide synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
- In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.
- Reaction conditions vary based on protecting groups, coupling reagents, and deprotection steps.
Chemical Reactions Analysis
- The compound may undergo various reactions, including hydrolysis, oxidation, and reduction.
- Common reagents include acids (for hydrolysis), oxidizing agents (e.g., KMnO₄), and reducing agents (e.g., NaBH₄).
- Major products depend on the specific amino acid sequence and reaction conditions.
Scientific Research Applications
- Peptides play crucial roles in biology, medicine, and industry.
- This compound might be relevant in drug development, enzyme inhibition, or as a signaling molecule.
- Further research would be needed to explore its specific applications.
Mechanism of Action
- Without specific information, I can’t provide the exact mechanism.
- peptides often interact with receptors, enzymes, or other biomolecules.
- Molecular targets and pathways would require detailed investigation.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds.
- comparing it to related peptides could highlight its uniqueness.
Remember that the compound’s specific properties and applications would require further study
Properties
Molecular Formula |
C70H131N19O16 |
---|---|
Molecular Weight |
1494.9 g/mol |
IUPAC Name |
2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[2-[2-[[6-amino-2-[2-[[6-amino-2-[[2-[[4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]propanoylamino]propanoylamino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C70H131N19O16/c1-15-41(10)56(76)69(103)88-53(36-55(75)90)68(102)87-51(33-38(4)5)66(100)84-47(25-17-21-29-72)62(96)79-44(13)58(92)81-46(24-16-20-28-71)61(95)78-42(11)57(91)77-43(12)60(94)85-50(32-37(2)3)65(99)80-45(14)59(93)82-48(26-18-22-30-73)63(97)83-49(27-19-23-31-74)64(98)86-52(34-39(6)7)67(101)89-54(70(104)105)35-40(8)9/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,90)(H,77,91)(H,78,95)(H,79,96)(H,80,99)(H,81,92)(H,82,93)(H,83,97)(H,84,100)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,101)(H,104,105) |
InChI Key |
IPXIXXMXWWPJFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |
Origin of Product |
United States |
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